molecular formula C18H19ClN2 B12489332 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine

Cat. No.: B12489332
M. Wt: 298.8 g/mol
InChI Key: DSARJEAQXMOFJA-UHFFFAOYSA-N
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Description

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]ethanamine

InChI

InChI=1S/C18H19ClN2/c1-2-20-11-15-13-21(18-10-6-4-8-16(15)18)12-14-7-3-5-9-17(14)19/h3-10,13,20H,2,11-12H2,1H3

InChI Key

DSARJEAQXMOFJA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reductive amination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways and has been investigated for its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar benzyl group attached to an amine.

    Indole-3-acetic acid: A plant hormone with an indole structure.

    2-Chlorobenzylamine: A compound with a chlorobenzyl group attached to an amine.

Uniqueness

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is unique due to its specific combination of the indole and chlorobenzyl moieties, which confer distinct chemical and biological properties

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